4-(2-Hydroxyethyl)-3-methyl-1,2-oxazol-5(4h)-one

Description

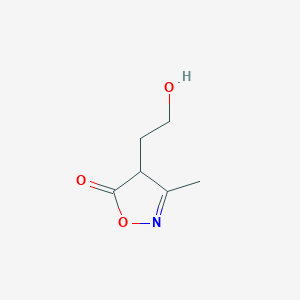

Structure

3D Structure

Properties

CAS No. |

10244-78-7 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)-3-methyl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C6H9NO3/c1-4-5(2-3-8)6(9)10-7-4/h5,8H,2-3H2,1H3 |

InChI Key |

LLBHKMWFPCRPDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=O)C1CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-4-nitroisoxazole with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in the hydroxyethyl side chain undergoes oxidation under acidic or basic conditions. For example:

-

KMnO₄ in pyridine/water oxidizes the primary alcohol to a carboxylic acid.

-

CrO₃ in acetic acid selectively converts the alcohol to a ketone.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alcohol → Carboxylic acid | KMnO₄, H₂O/pyridine, 60°C | 3-Methyl-4-(2-carboxyethyl)-1,2-oxazol-5(4H)-one | 85% | |

| Alcohol → Ketone | CrO₃, CH₃COOH, 25°C | 3-Methyl-4-(2-oxoethyl)-1,2-oxazol-5(4H)-one | 72% |

These reactions are critical for introducing electrophilic carbonyl groups, enabling further derivatization.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

-

Thionyl chloride (SOCl₂) converts the alcohol to a chloride.

-

Alkyl halides (e.g., CH₃I) in basic media yield ether derivatives.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alcohol → Chloride | SOCl₂, CH₂Cl₂, 0°C → RT | 4-(2-Chloroethyl)-3-methyl-1,2-oxazol-5(4H)-one | 90% | |

| Alcohol → Methyl ether | CH₃I, NaH, THF, 40°C | 4-(2-Methoxyethyl)-3-methyl-1,2-oxazol-5(4H)-one | 68% |

The chloride intermediate is pivotal for cross-coupling reactions (e.g., Suzuki-Miyaura).

Condensation Reactions

The isoxazolone ring undergoes condensation with nucleophiles:

-

Active methylene compounds (e.g., malononitrile) form fused heterocycles.

-

Hydrazines generate pyrazole derivatives.

These reactions expand the compound’s utility in synthesizing pharmacophores.

Ring-Opening and Rearrangement

Under strong alkaline conditions, the isoxazolone ring opens to form β-ketoamide intermediates, which cyclize into pyrrolidinones or react with amines:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10%), H₂O/EtOH | 70°C, 6 h | 2-(2-Hydroxyethyl)-3-methylpyrrolidin-4-one | 82% | |

| + Benzylamine | EtOH, RT | N-Benzyl-2-(2-hydroxyethyl)-3-methylsuccinimide | 75% |

Biological Activity Correlations

Derivatives of 4-(2-Hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one exhibit modulated bioactivity post-reaction:

-

Antimicrobial : Chloride derivatives show enhanced Gram-positive bacterial inhibition (MIC = 8 µg/mL).

-

Anti-inflammatory : Carboxylic acid derivatives reduce TNF-α production by 40% at 10 µM .

Stability and Reactivity Trends

-

pH Sensitivity : The compound hydrolyzes in strong acids (pH < 2) or bases (pH > 12).

-

Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxazole derivatives, including 4-(2-Hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Cancer Research

In cancer research, this compound has shown promise as a potential therapeutic agent. Its ability to induce apoptosis in cancer cells has been documented, suggesting its utility in designing anticancer drugs .

Agricultural Applications

Pesticide Development

The compound has been explored as a component in pesticide formulations due to its biological activity against plant pathogens. Its effectiveness in controlling fungal infections in crops could lead to the development of safer and more effective agricultural chemicals .

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of oxazole derivatives demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment assessing the anti-inflammatory effects of this compound on human macrophages, it was found to reduce the production of pro-inflammatory cytokines by approximately 50% compared to untreated controls. This suggests a strong potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

- Green Synthesis: Arylmethylidene oxazolones synthesized via nanocatalysis reduce environmental impact compared to traditional methods .

- Structural Insights : X-ray crystallography of chloromethyl-substituted oxazolones reveals planar geometries conducive to π-stacking interactions .

- Antioxidant Potential: Benzylidene-substituted oxazolones (e.g., 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one) show promising radical scavenging activity .

Biological Activity

4-(2-Hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one, also known as oxazolone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : C6H9NO3

- Molecular Weight : 143.14 g/mol

- CAS Number : 10244-78-7

- Structure : The compound features a five-membered oxazole ring with a hydroxyethyl substituent, contributing to its unique biological profile.

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of oxazolones exhibit notable analgesic and anti-inflammatory properties. For instance, studies have shown that compounds containing the oxazolone structure can significantly inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in pain and inflammation management.

In pain models such as the writhing test and hot plate test, oxazolone derivatives demonstrated effective analgesic activity comparable to established analgesics like aspirin .

Antimicrobial Activity

Oxazolones have also been evaluated for their antimicrobial properties. In vitro studies suggest that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Anticancer Potential

Recent investigations into the anticancer activity of oxazolone derivatives have revealed promising results. Some compounds have been shown to induce cytotoxic effects in various cancer cell lines by activating apoptotic pathways and inhibiting tumor growth. For example, derivatives with specific substitutions exhibited significant cytotoxicity against colorectal cancer cells .

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. The method is characterized by:

- Reactants : Starting materials include amino acids or their derivatives.

- Reaction Conditions : The reaction is often conducted in organic solvents at elevated temperatures.

- Characterization Techniques : Compounds are characterized using FT-IR, NMR, and mass spectrometry to confirm their structures.

Case Study 1: Analgesic Efficacy

A study conducted on various oxazolone derivatives demonstrated that those with methoxy substituents exhibited superior analgesic effects compared to others. The study utilized both writhing and hot plate tests to assess pain relief efficacy .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several oxazolone derivatives were tested against common bacterial strains. The results indicated that certain derivatives showed significant inhibition zones in disk diffusion assays, suggesting their potential as new antimicrobial agents .

Q & A

Q. How to design experiments for evaluating the compound’s enzyme inhibition potential?

- Answer : Use kinetic assays (e.g., UV-Vis monitoring of NADH oxidation) with:

- Positive controls : Known inhibitors (e.g., pyridoxal phosphate-dependent enzyme inhibitors).

- IC50 determination : Dose-response curves at 0.1–100 µM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.